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molecular formula C13H12ClNO2 B2593778 Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate CAS No. 158692-57-0

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B2593778
M. Wt: 249.69
InChI Key: QBPWMTWJWXELRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895558B2

Procedure details

To a solution of ethyl 2-cyano-4-oxo-4-phenylbutanoate (8 g, 34.6 mmol) in Et2O (100 ml) was bubbled HCl gas at 0° C. for 30 min. After reaction mixture was stirred for 1 day at 0° C., the resulting solution was evaporated under reduced pressure. The residue was purified with silica gel column (EtOAc:Hx=1:3) to produce title compound (7.3 g, 84.5%) as light yellow solid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
84.5%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([CH2:9][C:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[ClH:18]>CCOCC>[Cl:18][C:1]1[NH:2][C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)CC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 day at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction mixture
CUSTOM
Type
CUSTOM
Details
the resulting solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column (EtOAc:Hx=1:3)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
ClC=1NC(=CC1C(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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